molecular formula C17H20N2O5 B2973485 3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034240-64-5

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B2973485
CAS RN: 2034240-64-5
M. Wt: 332.356
InChI Key: XHDLXNFWJDZGPS-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .


Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It can also include the compound’s reactivity with common reagents .

Scientific Research Applications

Electrooxidative Cyclization in Synthesis

Electrooxidative cyclization methods have been applied to synthesize novel oxazolidine derivatives, demonstrating the versatility of this approach in creating complex molecular structures. For instance, the synthesis of 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols highlights the efficiency of electrooxidative cyclization. This method significantly benefits from the use of catalytic amounts of iodide ions, improving the yields of the cyclized compounds (Okimoto et al., 2012).

Synthesis and Biological Activity

The synthesis of oxazolidine derivatives from β-hydroxy- or β-mercapto-α-amino acid esters has been investigated, resulting in compounds with potential biological activities. Such synthetic pathways demonstrate the functional versatility of oxazolidine derivatives and their potential as biologically active molecules (Badr et al., 1981).

Fungicidal Applications

Oxazolidinone derivatives, such as famoxadone, represent a new class of agricultural fungicides with excellent control over various plant pathogens. The development of famoxadone illustrates the application of oxazolidine compounds in creating effective solutions for crop protection, showcasing the potential of similar compounds in agricultural sciences (Sternberg et al., 2001).

Novel Synthetic Routes

Research into the synthesis of oxazolidine-2,4-diones via a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide presents a novel and environmentally friendly approach to accessing these compounds. This method underscores the ongoing innovation in synthetic chemistry aimed at developing more sustainable practices (Zhang et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include precautions to be taken while handling the compound .

Future Directions

This involves potential areas of future research or applications of the compound. It can be based on the compound’s properties, its mechanism of action, or gaps in the current research .

properties

IUPAC Name

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-12(24-14-5-3-2-4-6-14)16(21)18-9-7-13(8-10-18)19-15(20)11-23-17(19)22/h2-6,12-13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDLXNFWJDZGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N2C(=O)COC2=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione

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